In Vivo Antitumor Efficacy vs. (+)-JQ1 in Refractory AML
WBC100 demonstrates markedly superior in vivo antitumor activity compared to the c-Myc transcriptional inhibitor (+)-JQ1 in an orthotopic refractory AML model. While (+)-JQ1 at 50 mg/kg (i.p., daily for 14 days) was ineffective in suppressing tumor growth, WBC100 at oral doses of 0.4-0.8 mg/kg (once daily for 14 days) eliminated refractory MOLM-13-luciferase cells in vivo [1]. This represents a >100-fold lower dose requirement for WBC100 with a more definitive therapeutic outcome (tumor elimination vs. no significant inhibition).
| Evidence Dimension | In vivo tumor elimination efficacy in orthotopic refractory AML xenograft model |
|---|---|
| Target Compound Data | WBC100 at 0.4-0.8 mg/kg (p.o., q.d., 14 days) eliminated MOLM-13-luciferase cells |
| Comparator Or Baseline | (+)-JQ1 at 50 mg/kg (i.p., q.d., 14 days) ineffective in suppressing tumor growth |
| Quantified Difference | WBC100 achieves tumor elimination at >100-fold lower dose compared to ineffective dose of (+)-JQ1 |
| Conditions | Orthotopic human AML model using NOD/SCID/IL2Rγ-/- (NSG) mice engrafted with refractory MOLM-13-luciferase cells expressing high c-Myc levels |
Why This Matters
This direct comparison demonstrates that WBC100 offers a fundamentally more effective therapeutic mechanism than transcriptional inhibition of c-Myc, providing a compelling rationale for selecting WBC100 over alternative c-Myc-targeting agents for preclinical and translational studies.
- [1] Xu Y, et al. A Selective Small-Molecule c-Myc Degrader Potently Regresses Lethal c-Myc Overexpressing Tumors. Adv Sci (Weinh). 2022 Jan 20:e2104344. View Source
